N-bis(phenylmethoxy)phosphorylaniline
Description
N-bis(phenylmethoxy)phosphorylaniline is a phosphorylated aniline derivative characterized by a central phosphorus atom bonded to an aniline moiety and two phenylmethoxy (benzyloxy) groups. Its IUPAC name is N-[bis(phenylmethoxy)phosphoryl]aniline, reflecting the substitution pattern where the phosphoryl group (P=O) is attached to the aniline nitrogen and two benzyloxy substituents.
Properties
CAS No. |
56883-96-6 |
|---|---|
Molecular Formula |
C20H20NO3P |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-bis(phenylmethoxy)phosphorylaniline |
InChI |
InChI=1S/C20H20NO3P/c22-25(21-20-14-8-3-9-15-20,23-16-18-10-4-1-5-11-18)24-17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,21,22) |
InChI Key |
QHAMRRYRTCVVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with aniline in the presence of phenylmethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Phosphoryl Chloride with Aniline
Reagents: Phosphoryl chloride (POCl3), aniline (C6H5NH2), phenylmethanol (C6H5CH2OH)
Conditions: The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-bis(phenylmethoxy)phosphorylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Phosphoryl derivatives with different oxidation states.
Reduction: Secondary amines and other reduced forms.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Scientific Research Applications
N-bis(phenylmethoxy)phosphorylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-bis(phenylmethoxy)phosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved include:
Phosphorylation: The compound can transfer its phosphoryl group to other molecules, affecting their activity.
Binding to Proteins: Interaction with proteins can alter their conformation and function.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Bulky groups (e.g., phenylmethoxy) improve thermal stability but may reduce solubility in aqueous media. Isopropoxy groups () balance solubility and reactivity .
- Synthetic Efficiency : Solvent-free and ultrasound-assisted methods () are emerging as sustainable alternatives for phosphorylated aniline synthesis .
- Environmental Impact : Compounds like N,N-bis(2,3-epoxypropyl)aniline are assessed for PBT/vPvB risks, guiding the design of eco-friendly phosphorylanilines .
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